Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)sulfonylamino]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-7-20-12(13(16)19-2)11(8)15-21(17,18)10-5-3-4-9(14)6-10/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSSKSAJOEBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the thiophene ring, which is functionalized to introduce the carboxylate ester and the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and catalysts is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes diverse reactions due to its functional groups:
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
This reaction is critical for modifying solubility or enabling further derivatization.
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic aromatic substitution (SNAr) reactions, particularly under alkaline conditions. The chlorophenyl substituent may act as a leaving group in specific contexts.
Reduction
Selective reduction of sulfonamide groups can occur using reagents like sodium borohydride or hydrogenation catalysts, though reaction conditions must be carefully controlled to preserve the thiophene ring.
Analytical Characterization
The compound’s structural and physicochemical properties are validated through advanced analytical techniques:
Mass spectrometry data reveals characteristic fragmentation patterns, including cleavage of the sulfonamide bond and thiophene ring fragmentation .
Stability and Handling
The compound requires careful storage due to its sensitivity to moisture and light. Recommended conditions include:
-
Temperature : Room temperature (≤25°C) in sealed containers .
-
Solvents : Inert solvents like dichloromethane or THF for dissolution .
-
Safety : Classified as a skin/eye irritant; handling requires gloves and eye protection .
Research Findings and Trends
Recent studies emphasize the compound’s role in:
-
Antibacterial Agents : Sulfonamide derivatives are explored for inhibiting bacterial enzymes, though specific data for this compound remains limited.
-
Prodrug Development : Ester groups are often converted to carboxylic acids to enhance drug permeability.
Scientific Research Applications
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate has shown promising biological activities, particularly in the following areas:
Anticancer Properties
Research indicates that compounds with thiophene structures exhibit significant anticancer activity. This compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15.72 | Induction of apoptosis |
| Study B | HCT-116 | 12.53 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Preliminary studies have indicated that this compound exhibits activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing novel anticancer drugs targeting specific pathways involved in tumor growth.
- Antimicrobial Treatments : Exploring its efficacy against resistant bacterial strains to address the growing concern of antibiotic resistance.
Case Studies
Several case studies have highlighted the potential of this compound in drug discovery:
Case Study 1
In a study published in a peer-reviewed journal, researchers synthesized a series of thiophene derivatives, including this compound. The derivatives were tested for their cytotoxic effects on human cancer cell lines, revealing that the compound exhibited significant growth inhibition compared to controls.
Case Study 2
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth, suggesting its potential as an alternative antibiotic agent.
Mechanism of Action
The mechanism by which Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Thiophene Derivatives
Methyl 3-{[4-(tert-Butyl)Benzoyl]Amino}-4-Methyl-2-Thiophenecarboxylate
- Molecular Formula: C₁₈H₂₁NO₃S
- Molecular Weight : 331.44 g/mol
- Key Differences: Substituent: Replaces the 3-chlorophenylsulfonamide group with a 4-(tert-butyl)benzoyl group.
Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
- Molecular Formula: C₈H₉NO₂S
- Molecular Weight : 183.23 g/mol
- Key Differences: Functional Group: Lacks the sulfonamide moiety, retaining a primary amine at position 3. Impact: The amino group increases nucleophilicity, making the compound more reactive in coupling reactions. However, it may exhibit lower stability compared to the sulfonamide derivative .
Sulfonylurea Herbicides (Triazine-Based Analogues)
Triflusulfuron Methyl Ester
- Molecular Formula : C₁₅H₁₆F₃N₅O₅S
- Molecular Weight : 447.37 g/mol
- Key Differences :
Metsulfuron Methyl Ester
Structural and Functional Analysis
Electronic Effects
- Triazine vs. Thiophene: Triazine-based sulfonylureas exhibit stronger herbicidal activity due to their ability to inhibit ALS, whereas thiophene derivatives may prioritize stability or non-agrochemical applications .
Research Implications
- Biological Activity : The sulfonamide group in the target compound may confer protease inhibitory properties, akin to sulfonylurea herbicides, but with selectivity modulated by the thiophene core .
- Synthetic Utility : The tert-butyl benzoyl analogue demonstrates how steric modifications can tailor pharmacokinetic profiles, suggesting avenues for optimizing the target compound’s bioavailability .
Biological Activity
Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate is a complex organic compound characterized by its unique structural features, including a thiophene ring, a sulfonamide group, and a carboxylate ester. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : Methyl 3-[(3-chlorophenyl)sulfonylamino]-4-methylthiophene-2-carboxylate
- Molecular Formula : C13H12ClNO4S2
- CAS Number : 866150-21-2
Structural Features
| Feature | Description |
|---|---|
| Thiophene Ring | A five-membered aromatic ring containing sulfur |
| Sulfonamide Group | Contributes to the compound's reactivity |
| Carboxylate Ester | Enhances solubility and biological activity |
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This feature is particularly significant in the context of drug design for conditions like cancer and bacterial infections.
- Receptor Binding : The unique structure allows for interactions with specific receptors in biological systems, which may lead to therapeutic effects.
Pharmacological Studies
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : In vitro studies have shown that derivatives of thiophene compounds exhibit antimicrobial properties against various pathogens. The sulfonamide moiety may enhance this effect by disrupting bacterial folic acid synthesis.
- Antitumor Properties : Preliminary research suggests that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of thiophene derivatives, including sulfonamides. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a promising candidate for antibiotic development .
Case Study 2: Cancer Cell Apoptosis
Research conducted on similar thiophene derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting the potential of this compound in oncological therapies .
Q & A
Q. What are the key considerations for synthesizing Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate with high purity?
- Methodology : Optimize multi-step synthesis by: (i) Using regioselective sulfonylation of the thiophene core with 3-chlorobenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) to minimize side reactions . (ii) Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (monitoring for residual solvents or unreacted starting materials) . (iii) Characterize the final product using FT-IR to confirm sulfonamide N–H stretches (~3300 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodology : (i) Grow single crystals via slow evaporation in a dichloromethane/methanol mixture. (ii) Collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å) to enhance resolution. (iii) Refine the structure using SHELXL (hydrogen atoms placed geometrically, anisotropic displacement parameters for non-H atoms) . (iv) Validate the sulfonamide torsion angle (C–S–N–C) to confirm steric interactions between the 3-chlorophenyl group and thiophene methyl substituent .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodology : (i) Conduct stability studies in buffered solutions (pH 2–12) at 25°C and 40°C. (ii) Monitor degradation via LC-MS (electrospray ionization) to identify hydrolysis products (e.g., free carboxylic acid or sulfonamide cleavage). (iii) Use ¹H-NMR to track pH-dependent shifts in the thiophene ring protons and sulfonamide NH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-chlorophenylsulfonyl group in biological activity?
- Methodology : (i) Synthesize analogs with substituents varying in electron-withdrawing capacity (e.g., 4-F, 3-NO₂) on the phenyl ring. (ii) Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or proteases) and correlate with Hammett σ constants to assess electronic effects. (iii) Perform molecular docking (AutoDock Vina) to map interactions between the sulfonamide group and target binding pockets .
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : (i) Calculate Fukui indices (DFT, B3LYP/6-31G*) to identify electrophilic sites on the thiophene ring. (ii) Simulate reaction pathways for nucleophilic attack at the carboxylate or sulfonamide positions using Gaussian 16. (iii) Validate predictions experimentally by reacting the compound with amines or thiols and analyzing products via HRMS .
Q. How to resolve contradictions in crystallographic data when the sulfonamide group adopts multiple conformations?
- Methodology : (i) Perform variable-temperature crystallography (100–300 K) to assess thermal motion and disorder. (ii) Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O, π-stacking) stabilizing specific conformers. (iii) Compare with solid-state NMR (¹³C CP/MAS) to detect dynamic disorder in the lattice .
Q. What experimental designs are optimal for studying metabolic pathways of this compound in hepatocyte models?
- Methodology : (i) Incubate with primary human hepatocytes (24–48 hrs) and profile metabolites via UPLC-QTOF-MS. (ii) Identify phase I/II metabolites (e.g., hydroxylation at the methyl group, glucuronidation of the carboxylate). (iii) Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic pathways .
Data Analysis & Validation
Q. How to address discrepancies in HPLC retention times across different analytical setups?
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?
- Methodology : (i) Fit sigmoidal curves (four-parameter logistic model) to calculate IC₅₀ values. (ii) Apply ANOVA with post-hoc Tukey tests to compare efficacy across cell lines (e.g., HeLa vs. HEK293). (iii) Use principal component analysis (PCA) to correlate cytotoxicity with physicochemical descriptors (logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
